molecular formula C29H40FN5O11S B1585137 Z-D(OMe)QMD(OMe)-fmk CAS No. 767287-99-0

Z-D(OMe)QMD(OMe)-fmk

Cat. No. B1585137
M. Wt: 685.7 g/mol
InChI Key: QFITYVNVMNJELE-TUFLPTIASA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

1. Role in Neuronal Plasticity and Memory

Z-DEVD-fmk, a caspase inhibitor, has been studied for its impact on neuronal plasticity and memory. Research indicates that caspase-3-mediated mechanisms are crucial for neuronal plasticity. Z-DEVD-fmk, which predominantly targets caspase-3, was found to block long-term potentiation in hippocampal slices and impair spatial memory in the water maze, demonstrating its significant influence on learning and memory processes in rats (Stepanichev et al., 2005).

2. Inhibition of Hippocampal Long-Term Depression

In studies related to hippocampal plasticity, the role of caspases, including the effects of Z-DEVD-fmk, has been explored. It was observed that Z-DEVD-fmk did not prevent the serine protease subtilisin-induced decrease in synaptic potentials, indicating a specific pathway of action that does not involve caspase inhibition in certain types of neural plasticity (Forrest et al., 2013).

3. Nanoparticle Formulation for Neuroprotection

Z-DEVD-fmk has been encapsulated in chitosan nanoparticles for potential therapeutic applications. These nanoparticles, designed to enhance the bioavailability and targeted delivery of Z-DEVD-fmk, demonstrated promising results in inhibiting caspase activity and offering neuroprotection in experimental models (Aktaş et al., 2005).

4. Neuroprotection in Brain Disorders

The transport of Z-DEVD-FMK across the blood-brain barrier using nanocarriers has shown efficacy in reducing infarct volume and neurological deficits in models of cerebral ischemia. This highlights its potential for treating central nervous system disorders, where caspase-3 plays a central role in cell death (Karatas et al., 2009).

5. Reduction of Necrotic Cell Death after Brain Injury

Research has demonstrated that Z-DEVD-fmk can attenuate neuronal necrosis and improve neurological function when administered after traumatic brain injury. This suggests its role in inhibiting pathways leading to necrotic cell death, beyond its known function as a caspase inhibitor (Knoblach et al., 2004).

Safety And Hazards

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Future Directions

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I hope this helps! If you have a different compound or a more specific question, feel free to ask.


properties

IUPAC Name

methyl (3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-fluoro-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40FN5O11S/c1-44-24(38)13-20(22(36)15-30)34-27(41)19(11-12-47-3)33-26(40)18(9-10-23(31)37)32-28(42)21(14-25(39)45-2)35-29(43)46-16-17-7-5-4-6-8-17/h4-8,18-21H,9-16H2,1-3H3,(H2,31,37)(H,32,42)(H,33,40)(H,34,41)(H,35,43)/t18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFITYVNVMNJELE-TUFLPTIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)CF)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)CF)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40FN5O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349322
Record name Z-D(OMe)QMD(OMe)-fmk
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D(OMe)QMD(OMe)-fmk

CAS RN

767287-99-0
Record name Z-D(OMe)QMD(OMe)-fmk
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
D Starenki, JI Park - The Journal of Clinical Endocrinology & …, 2013 - academic.oup.com
Context: Medullary thyroid carcinoma (MTC) is a neuroendocrine tumor mainly caused by mutations in the RET proto-oncogene. For MTC therapy, the US Food and Drug Administration …
Number of citations: 54 academic.oup.com
H Kankaanranta… - Journal of …, 2010 - journal-inflammation.biomedcentral …
Granulocytes are important in the pathogenesis of several inflammatory diseases. Apoptosis is pivotal in the resolution of inflammation. Apoptosis in malignant cells is induced by …
LYW Bourguignon, W Xia, G Wong - Journal of Biological Chemistry, 2009 - ASBMB
In this study we have investigated hyaluronan (HA)-mediated CD44 (an HA receptor) interactions with p300 (a histone acetyltransferase) and SIRT1 (a histone deacetylase) in human …
Number of citations: 201 www.jbc.org
S Misaghi, ME Pacold, D Blom, HL Ploegh… - Chemistry & biology, 2004 - cell.com
Peptide:N-glycanase (PNGase) is ostensibly the sole enzyme responsible for deglycosylation of unfolded N-linked glycoproteins dislocated from the ER to the cytosol. Here we show …
Number of citations: 148 www.cell.com
J Lysaght, NK Verma, EN Maginn… - International …, 2013 - spandidos-publications.com
Although recent decades have seen an improved cure rate for newly diagnosed paediatric acute lymphoplastic leukaemia (ALL), the treatment options for adult ALL, T-cell ALL (T-ALL) …
Number of citations: 14 www.spandidos-publications.com
I Posadas, B López-Hernández, MI Clemente… - Pharmaceutical …, 2009 - Springer
Purpose To study the effect of a non-viral vector (carbosilane dendrimer) to efficiently deliver small interfering RNA to postmitotic neurons to study the function of hypoxia-inducible factor-…
Number of citations: 72 link.springer.com
T Ishikawa, H Kitano, A Mamiya, S Kokubun… - Bioscience …, 2016 - portlandpress.com
Coagulation factor IX (FIX) is an essential plasma protein for blood coagulation. The first epidermal growth factor (EGF) motif of FIX (EGF-F9) has been reported to attenuate cell …
Number of citations: 9 portlandpress.com
X Ma, X Cao, D He - Cell Research, 2006 - sscb.org.cn
Large collection of phosphopreoteins is essential for understanding cellular signaling pathways and ultimately allows insights into numerous disease pathologies, since protein …
Number of citations: 3 www.sscb.org.cn
H Hasala, MA Giembycz, M Janka-Junttila… - Pulmonary …, 2008 - Elsevier
Eosinophils are essential inflammatory cells in the pathogenesis of asthma and atopic conditions. Histamine, released from mast cells and basophils in response to allergen exposure, …
Number of citations: 18 www.sciencedirect.com
H Kankaanranta, P Ilmarinen, X Zhang, E Nissinen… - Molecular …, 2006 - ASPET
Orazipone is a novel sulfhydryl-reactive compound that has been previously shown to reduce lung eosinophilia in guinea pigs and rats and to inhibit degranulation in mast cells and …
Number of citations: 23 molpharm.aspetjournals.org

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